molecular formula C17H16ClN3O B2899373 7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 338406-57-8

7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

Cat. No. B2899373
CAS RN: 338406-57-8
M. Wt: 313.79
InChI Key: XDPDUFDSIBXNRR-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide is a heterocyclic compound with a complex structure. It belongs to the imidazo[1,2-a]pyrimidine family, which serves as a valuable scaffold in organic synthesis and pharmaceutical chemistry . This compound exhibits potential biological activity and has drawn interest due to its structural features.


Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization, functional group modifications, and stereochemistry control. Researchers have explored various synthetic routes, such as transition metal-catalyzed reactions, metal-free oxidation, and photocatalysis strategies . These methods allow efficient access to the target compound, enabling further exploration of its properties.


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidative transformations, and cyclizations. Understanding its reactivity profile is crucial for designing synthetic routes and optimizing yield. Researchers have explored radical reactions and transition metal-catalyzed processes to functionalize the imidazo[1,2-a]pyrimidine scaffold .


Physical And Chemical Properties Analysis

properties

IUPAC Name

7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-10-8-11(2)21-9-14(12-4-6-13(18)7-5-12)15(16(21)20-10)17(22)19-3/h4-9H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPDUFDSIBXNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide

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